1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both furan and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with furfural in the presence of a catalyst. One common method involves mixing o-phenylenediamine (2 mmol) and furfural (2 mmol) in ethanol with ammonium chloride as a catalyst. The reaction mixture is stirred at 80°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and benzimidazole rings.
Reduction: Reduced forms of the compound with hydrogenated furan or benzimidazole rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s furan and benzimidazole rings allow it to form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-1H-benzo[d]imidazole: Lacks the ethyl group, which may affect its biological activity and solubility.
1-ethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
1-ethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole: Contains a pyridine ring, which can affect its basicity and interaction with biological targets
Uniqueness
1-ethyl-2-(furan-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both furan and benzimidazole rings, which confer distinct electronic and steric properties. The ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
1-ethyl-2-(furan-2-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMUHGCBNBEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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